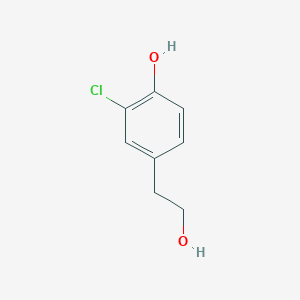
2-Chloro-4-(2-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-hydroxyethyl)phenol (CHEP) is a chemical compound commonly known by the name chlorhexidine. It is a phenolic alcohol that is commonly present in olive mill wastewater .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(2-hydroxyethyl)phenol is C8H9ClO2. Its InChI code is 1S/C8H9ClO2/c9-7-5-6 (3-4-10)1-2-8 (7)11/h1-2,5,10-11H,3-4H2 .
Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-(2-hydroxyethyl)phenol is 172.61 . The compound is a powder at room temperature . The melting point is 75-76°C .
科学的研究の応用
Application in Quantitative NMR Analysis of Lignins
Granata and Argyropoulos (1995) explored the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis of hydroxyl groups in lignins. This reagent allowed for excellent resolution of phenolic hydroxyl environments in lignins, although it compromised resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).
Synthesis and Structure of Metal Complexes
Abbas et al. (2020) synthesized 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes. They explored the ligand coordination to metal ions via OH groups and the azomethine nitrogen atom, demonstrating moderate in vitro activity of Cu(II) complex against the HeLa cell line (Abbas et al., 2020).
Effects on Aryl Hydrocarbon and Androgen Receptors
Krüger, Long, and Bonefeld‐Jørgensen (2008) investigated the effects of various phenols, including 4-chloro-3-methylphenol, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR) using luciferase reporter gene assays. They found that both receptors were affected by these compounds, emphasizing the need to consider combined effects for risk assessment (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Oxidation by Manganese Oxides
Zhang and Huang (2003) studied the oxidative transformation of triclosan and chlorophene, showing their susceptibility to rapid oxidation by manganese oxides. They identified the products of these reactions and proposed a mechanism involving oxidation at phenol moieties (Zhang & Huang, 2003).
Fluorescence Turn-On Detection of Cysteine
Liu et al. (2015) reported the development of a compound for fluorescence turn-on detection of cysteine over homocysteine and glutathione. They utilized 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol in their study to detect cysteine in serum samples (Liu et al., 2015).
Ultrasonic Induced Dehalogenation and Oxidation
Serpone et al. (1994) examined the ultrasonic induced dehalogenation and oxidation of various chlorophenols, including 4-chlorophenol, in aqueous media. They demonstrated that these phenols were transformed to dechlorinated and hydroxylated intermediate products (Serpone et al., 1994).
Reactivity with Ferrate(VI)
Chen et al. (2019) explored the reactivity of Ferrate(VI) with phenolic compounds like chlorophene and 4-chlorophenol. They proposed reaction mechanisms for phenols degradation by Ferrate(VI) and identified the degradation products (Chen et al., 2019).
Safety and Hazards
2-Chloro-4-(2-hydroxyethyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Mode of Action
It is known that phenolic compounds often interact with their targets through nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to a substitution of a group on the aromatic ring .
Biochemical Pathways
Phenolic compounds can potentially affect a variety of biochemical pathways due to their reactivity with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(2-hydroxyethyl)phenol . For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
特性
IUPAC Name |
2-chloro-4-(2-hydroxyethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAMFWSQAUCSGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-hydroxyethyl)phenol | |
CAS RN |
50972-63-9 |
Source


|
| Record name | 2-chloro-4-(2-hydroxyethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

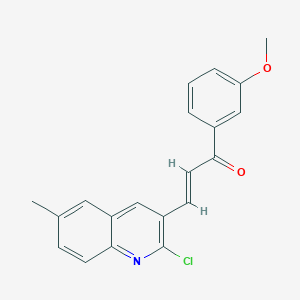

![(E)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2397006.png)
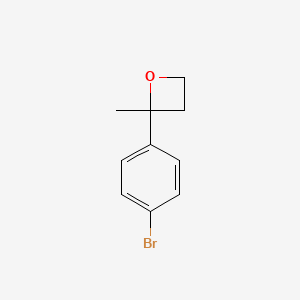
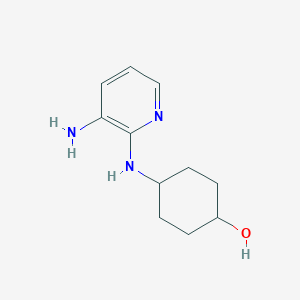
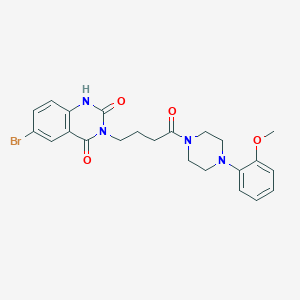
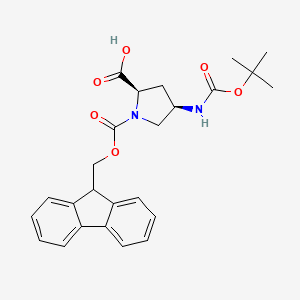

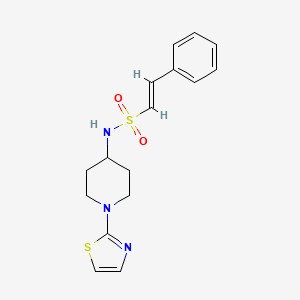
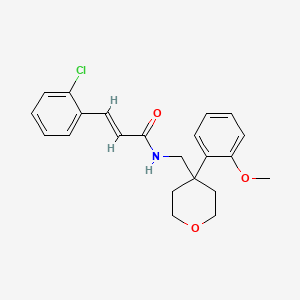
![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)
![4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397020.png)
![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)